molecular formula C10H12N4 B1649723 [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine CAS No. 1038389-40-0

[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine

Cat. No. B1649723
CAS RN: 1038389-40-0
M. Wt: 188.23
InChI Key: MGAKYNAOEURKIB-UHFFFAOYSA-N
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Description

[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. MPPM is a pyridine-based compound that contains a methylpyrazole moiety, which makes it a unique molecule with distinct properties.

Mechanism Of Action

[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine's mechanism of action is not yet fully understood. However, it is believed to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes such as learning and memory, attention, and inflammation. By blocking the α7nAChR, [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine may have therapeutic effects on various diseases.
Biochemical and Physiological Effects:
[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine can inhibit the release of pro-inflammatory cytokines and reduce the production of reactive oxygen species. [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has also been shown to reduce neuropathic pain in animal models. Furthermore, [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and its synthesis method is well-established. [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine is also stable under normal laboratory conditions, making it easy to handle and store. However, [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine's low solubility in water can be a limitation for certain experiments, and its potential toxicity must be considered.

Future Directions

There are several future directions for [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine research. One potential direction is to explore its potential as a drug candidate for treating various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to investigate the role of the α7nAChR in various physiological processes and diseases. Furthermore, future research could focus on developing new synthetic methods for [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine and exploring its potential as a therapeutic agent for other diseases.

Scientific Research Applications

[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has shown promising results in various scientific research areas. One of its significant applications is in medicinal chemistry, where it is being studied for its potential use as a drug candidate for treating various diseases such as cancer, Alzheimer's, and Parkinson's. [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has also shown potential as a therapeutic agent for treating neuropathic pain and inflammation. In addition, [6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methanamine has been used in neuroscience research to study the role of certain receptors in the brain.

properties

IUPAC Name

[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAKYNAOEURKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228427
Record name 6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(3-Methyl-1h-pyrazol-1-yl)pyridin-3-yl)methanamine

CAS RN

1038389-40-0
Record name 6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038389-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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